molecular formula C16H18N6OS B2742155 4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448059-99-1

4-propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2742155
CAS No.: 1448059-99-1
M. Wt: 342.42
InChI Key: MGNNOAUEUZUZEX-UHFFFAOYSA-N
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Description

4-Propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrazole ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole rings. The pyridine ring is often introduced through a nucleophilic substitution reaction. The reaction conditions may include the use of strong bases, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and continuous flow processes can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound's interaction with biological targets can be studied for drug development.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiadiazole and pyrazole rings may play a crucial role in binding to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A compound with a pyridine ring and amine group.

  • 4-Pyridylnicotinamide (4-PNA): A dipodal dipyridine compound used in chemotherapy.

Uniqueness: 4-Propyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of rings and functional groups, which may offer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Further studies and developments may unlock its full potential in various fields.

Properties

IUPAC Name

4-propyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-3-14-15(24-21-19-14)16(23)18-9-11-22-10-6-13(20-22)12-4-7-17-8-5-12/h4-8,10H,2-3,9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNOAUEUZUZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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